4-Butyl-N-hydroxybenzimidamide

Description

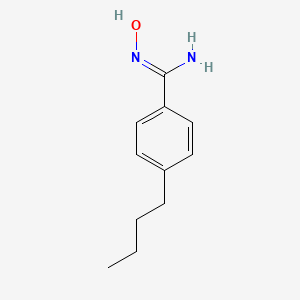

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-4-9-5-7-10(8-6-9)11(12)13-14/h5-8,14H,2-4H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSILFGWSYOPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Butyl-N-hydroxybenzimidamide: Chemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Butyl-N-hydroxybenzimidamide, a substituted benzamidoxime with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential biological evaluation. We will delve into its chemical structure and properties, propose a detailed synthetic pathway, and discuss its potential pharmacological relevance based on the broader class of amidoxime-containing molecules. This guide aims to be a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this compound.

Introduction to this compound

This compound, also known by its synonym 4-n-butylbenzamidoxime, is an organic molecule belonging to the class of amidoximes. The amidoxime functional group (-C(NOH)NH2) is a versatile moiety in medicinal chemistry, often considered a bioisostere of a carboxylic acid.[1] This functional group can participate in various biological interactions, including acting as a nitric oxide (NO) donor, which implicates it in a range of physiological and pathophysiological processes.[1] The presence of a butyl group on the phenyl ring suggests a modification to the lipophilicity of the molecule compared to unsubstituted benzamidoxime, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

The benzamide scaffold, a core component of this molecule, is prevalent in a multitude of biologically active compounds with a wide array of pharmacological effects, including antimicrobial, analgesic, and anticancer activities.[2] Given the combined structural features of a benzamide and an amidoxime, this compound represents a compound of interest for further investigation in drug discovery programs.

Chemical Structure and Properties

The chemical identity of this compound is defined by its unique structural arrangement and resulting physicochemical properties.

Chemical Structure

The structure of this compound consists of a benzene ring substituted at the 4-position with a butyl group and at the 1-position with an N-hydroxyimidamide functional group.

IUPAC Name: 4-butyl-N'-hydroxybenzenecarboximidamide[3]

Synonyms: 4-n-Butylbenzamidoxime, this compound[3]

Molecular Formula: C₁₁H₁₆N₂O[3]

Molecular Weight: 192.26 g/mol [3]

SMILES: CCCCC1=CC=C(C=C1)C(=N/O)N[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 192.26 g/mol | PubChem[3] |

| XLogP3 | 2.9 | PubChem (Computed)[3] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[3] |

| Rotatable Bond Count | 4 | PubChem (Computed)[3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Note: The lack of experimental data necessitates that these values be used as estimations for guiding experimental design.

Synthesis and Characterization

The synthesis of this compound can be logically approached through a two-step process starting from commercially available materials. The proposed synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis of this compound is most plausibly achieved via the reaction of 4-butylbenzonitrile with hydroxylamine. The precursor, 4-butylbenzonitrile, can be synthesized from benzene through a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction and subsequent Sandmeyer reaction of the corresponding aniline. A more direct route to 4-butylbenzonitrile, if not commercially available, would be the Friedel-Crafts alkylation of benzonitrile, though this may be complicated by polysubstitution and rearrangement reactions. For the purpose of this guide, we will focus on the conversion of 4-butylbenzonitrile to the target amidoxime.

Caption: Proposed synthesis of this compound from 4-butylbenzonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of benzamidoximes from benzonitriles.[4]

Materials:

-

4-Butylbenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

-

Ethanol or Methanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-butylbenzonitrile (1 equivalent) in ethanol (10 mL per gram of nitrile).

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (1.5 equivalents) or sodium carbonate (1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, aliphatic protons of the butyl group between 0.9 and 2.7 ppm, and exchangeable protons for the -NH₂ and -OH groups.

-

¹³C NMR: Aromatic carbons would appear in the 120-150 ppm region, with the imidamide carbon appearing further downfield. Aliphatic carbons of the butyl group would be observed in the upfield region.

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the following functional groups:

-

O-H stretch: ~3600 cm⁻¹

-

N-H stretch: ~3400-3200 cm⁻¹ (likely two bands for the -NH₂ group)

-

C=N stretch: ~1650 cm⁻¹

-

Aromatic C=C stretches: ~1600-1450 cm⁻¹

-

C-H stretches (aliphatic and aromatic): ~3100-2850 cm⁻¹

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion [M+H]⁺.

Potential Pharmacological Profile and Applications

While no specific biological activity has been reported for this compound, its structural motifs suggest several avenues for investigation.

Mechanism of Action and Biological Targets

The amidoxime functional group is a key pharmacophore that can influence biological activity in several ways:

-

Nitric Oxide (NO) Donation: Amidoximes are known to be prodrugs of nitric oxide.[1] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The ability of this compound to release NO could be investigated in relevant biological assays.

-

Enzyme Inhibition: The benzamide moiety is present in numerous enzyme inhibitors.[2] It is plausible that this compound could exhibit inhibitory activity against various enzymes, and screening against a panel of relevant targets would be a logical step in its pharmacological evaluation.

-

Bioisosterism: As a bioisostere of a carboxylic acid, the amidoxime group can mimic the interactions of a carboxylate with biological targets, potentially leading to novel therapeutic agents with improved properties.[1]

Caption: Potential biological activities of this compound based on its structural features.

Proposed Experimental Evaluation

To elucidate the pharmacological profile of this compound, a systematic in vitro and in vivo evaluation is recommended.

In Vitro Assays:

-

Nitric Oxide Release Assay: Quantify the release of NO in the presence of relevant biological reductants.

-

Enzyme Inhibition Assays: Screen the compound against a panel of enzymes, such as cyclooxygenases (COX-1/COX-2), lipoxygenases, and phosphodiesterases, which are known targets for benzamide-containing drugs.

-

Antiproliferative Assays: Evaluate the cytotoxic effects on various cancer cell lines to assess its potential as an anticancer agent.

-

Antimicrobial Assays: Test for activity against a range of bacterial and fungal strains.

In Vivo Studies:

-

Based on promising in vitro results, in vivo studies in appropriate animal models could be conducted to assess efficacy, pharmacokinetics, and toxicology.

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of possible biological activities. This technical guide provides a foundational framework for its synthesis, characterization, and pharmacological evaluation. Further research is warranted to experimentally validate the predicted properties and to explore the full therapeutic potential of this and related benzamidoxime derivatives. The insights gained from such studies could pave the way for the development of novel therapeutic agents for a variety of diseases.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed February 7, 2024.

-

Clement, B. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. 2014;19(7):9377-9421. [Link].

- Kaur, R., et al. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface. 2021;11(1):55-65.

-

Gomha, S. M., et al. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules. 2018;23(5):1063. [Link].

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activity of "4-Butyl-N-hydroxybenzimidamide"

An In-Depth Technical Guide to the Potential Biological Activity of 4-Butyl-N-hydroxybenzimidamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potential biological activities of the compound this compound. Drawing upon the established pharmacology of the broader N-hydroxybenzimidamide and amidoxime chemical classes, we will explore its putative mechanisms of action, propose detailed experimental protocols for its investigation, and discuss its potential therapeutic applications.

Introduction: Unveiling a Candidate Molecule

This compound belongs to the amidoxime class of compounds, which are characterized by the presence of both a hydroxylamino and an amino group attached to the same carbon atom. This structural feature makes them versatile scaffolds in medicinal chemistry. Amidoxime derivatives have demonstrated a wide spectrum of biological activities, including roles as antitubercular, antibacterial, antifungal, antiviral, and antineoplastic agents.[1][2] Furthermore, their ability to act as prodrugs and potential nitric oxide (NO) donors enhances their therapeutic interest.[2][3]

While direct biological data on this compound is scarce, its structural similarity to other well-studied benzamide and amidoxime derivatives allows for the formulation of strong hypotheses regarding its potential pharmacological profile. This guide will serve as a foundational document for researchers aiming to explore the therapeutic potential of this promising molecule.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its study. The key computed properties of this compound are summarized in the table below.[4]

| Property | Value | Source |

| IUPAC Name | 4-butyl-N'-hydroxybenzenecarboximidamide | PubChem[4] |

| Molecular Formula | C11H16N2O | PubChem[4] |

| Molecular Weight | 192.26 g/mol | PubChem[4] |

| XLogP3 | 2.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 4 | PubChem[4] |

Potential Biological Activities and Mechanisms of Action

The N-hydroxybenzimidamide moiety is a key pharmacophore that suggests several potential biological activities.

Enzyme Inhibition

The hydroxamic acid-like structure within this compound suggests its potential as an enzyme inhibitor, particularly for metalloenzymes.

-

Histone Deacetylase (HDAC) Inhibition : The N-hydroxybenzamide group is a known zinc-chelating moiety, a critical feature for the inhibition of zinc-dependent enzymes like histone deacetylases (HDACs).[5] Novel N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have shown inhibitory activity against HDACs.[5] Inhibition of HDACs is a validated therapeutic strategy in oncology.

-

Carbonic Anhydrase (CA) Inhibition : Primary sulfonamides are well-known inhibitors of carbonic anhydrases.[6] While not a sulfonamide, the structural features of this compound may allow for interaction with the zinc ion in the active site of CAs.

-

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition : Benzamide derivatives have been shown to inhibit IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[7] This inhibition is a target for antiviral and anticancer therapies.[7]

-

Redox Enzyme Inhibition : Substituted primary hydroxamic acids can inhibit the catalytic activity of various redox enzymes.[8]

Antimicrobial and Antifungal Activity

Benzamide and amidoxime derivatives have a documented history of antimicrobial and antifungal properties.[2][9][10] This activity is a promising avenue for the investigation of this compound. Salicylanilides, which are structurally related to benzamides, inhibit photosynthetic electron transport in chloroplasts.[11] While this is relevant for herbicides, similar mechanisms could be at play in microorganisms.

Antiproliferative and Anticancer Potential

The potential for HDAC and IMPDH inhibition directly implies a possible role for this compound as an antiproliferative agent.[5][7] Several N-substituted benzamide derivatives have been evaluated as antitumor agents.[12] The antiproliferative activity of thiophene and benzo[d][9][13]dioxole derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide has been demonstrated against human colon carcinoma and non-small cell lung cancer cell lines.[5]

Cardiovascular Effects

Certain benzamide derivatives have been explored for their potential in treating heart failure.[13] One study on a 4-hydroxy-furanyl-benzamide derivative indicated that its biological activity on left ventricular pressure is mediated through the activation of both M2-muscarinic receptors and nitric oxide synthase enzymes.[13]

Antiviral Activity

N-phenylbenzamide derivatives have been shown to possess broad-spectrum antiviral effects against viruses such as HIV-1, HCV, and HBV.[14] The proposed mechanism involves the upregulation of the host defense factor APOBEC3G (A3G), which can inhibit viral replication.[14]

Nitric Oxide (NO) Donation

Amidoximes are recognized as potential nitric oxide (NO) donors.[1][2][3] NO is a critical signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The ability to release NO could contribute to potential cardiovascular and anti-inflammatory effects.

Proposed Experimental Workflows for Activity Screening

To validate the hypothesized biological activities of this compound, a systematic screening approach is recommended.

HDAC Inhibition Assay (Fluorometric)

This protocol is designed to assess the in vitro inhibitory activity of this compound against histone deacetylases.

-

Materials : Recombinant human HDAC enzyme, fluorogenic HDAC substrate, assay buffer, Trichostatin A (positive control), DMSO, and a fluorescence microplate reader.

-

Procedure :

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well black microplate, add the assay buffer, the diluted compound, and the HDAC enzyme.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding a developer solution containing Trichostatin A.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial and fungal strains.

-

Materials : Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), 96-well microplates, and a spectrophotometer.

-

Procedure :

-

Prepare a two-fold serial dilution of this compound in the appropriate broth.

-

Inoculate each well with a standardized microbial suspension.

-

Include positive (microbes only) and negative (broth only) controls.

-

Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Materials : Human cancer cell lines (e.g., HCT116, A549), complete cell culture medium, 96-well plates, MTT solution, and a microplate reader.

-

Procedure :

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established method for preparing amidoximes: the reaction of a nitrile with hydroxylamine.[15]

A general procedure would involve refluxing 4-butylbenzonitrile with hydroxylamine hydrochloride and a base such as sodium carbonate in an alcoholic solvent like ethanol.[15] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Future Directions and Therapeutic Potential

The structural features of this compound suggest a molecule with significant therapeutic potential across multiple domains, including oncology, infectious diseases, and cardiovascular medicine. The butyl group at the 4-position may enhance its lipophilicity, potentially improving its pharmacokinetic properties.

Future research should focus on:

-

Systematic screening using the proposed experimental workflows.

-

Lead optimization to improve potency and selectivity.

-

In vivo studies in relevant animal models to assess efficacy and safety.

-

Detailed mechanistic studies to elucidate the precise molecular targets.

References

- Google Patents.

-

PubMed. Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. [Link]

-

MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

-

National Institutes of Health. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link]

-

Juniper Publishers. Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). [Link]

-

MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

ResearchGate. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [Link]

-

National Institutes of Health. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem. [Link]

-

PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]

-

National Institutes of Health. This compound | C11H16N2O | CID 7018220 - PubChem. [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

PubMed. Recent developments in the chemistry and in the biological applications of amidoximes. [Link]

-

PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]

-

National Institutes of Health. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

ResearchGate. Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. [Link]

-

RSC Publishing. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. [Link]

-

ResearchGate. Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. [Link]

-

National Institutes of Health. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]

-

PubMed. Studies on the mechanism of inhibition of redox enzymes by substituted hydroxamic acids. [Link]

-

National Library of Medicine. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

National Institutes of Health. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H16N2O | CID 7018220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the mechanism of inhibition of redox enzymes by substituted hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy N-[(Z)-N'-hydroxycarbamimidoyl]benzamide [smolecule.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

4-Butyl-N-hydroxybenzimidamide: A Canonical Scaffold for Fragment-Based Drug Discovery

Executive Summary

In the high-attrition landscape of modern drug discovery, 4-Butyl-N-hydroxybenzimidamide (4-BHB) represents a quintessential "privileged structure" within Fragment-Based Drug Discovery (FBDD). It balances a hydrophobic anchor (the para-butyl chain) with a versatile polar warhead (the N-hydroxybenzimidamide, or amidoxime moiety).

This guide details the operational deployment of 4-BHB as a chemical probe. Unlike high-throughput screening hits, 4-BHB serves two distinct strategic roles:

-

Amidine Bioisostere: A neutral, orally bioavailable precursor to highly basic benzamidine inhibitors (targeting Serine Proteases like Thrombin or Factor Xa).

-

Metal Chelator: A bidentate ligand for metalloenzymes (e.g., HDACs, Ureases).

This whitepaper provides a validated workflow for synthesis, biophysical screening, and structural optimization of 4-BHB.

Physicochemical Profiling & Library Suitability

Before experimental deployment, the fragment must be qualified against the "Rule of Three" (RO3). 4-BHB exhibits an optimal profile for detecting weak, high-quality interactions.

| Property | Value | FBDD Relevance |

| Molecular Weight | 192.26 Da | Ideal (<300). Allows significant room for "fragment growing" without violating Lipinski rules later. |

| cLogP | ~2.3 | Moderate. The butyl chain ensures hydrophobic burial (S1/S4 pockets) while remaining soluble enough for NMR/SPR. |

| H-Bond Donors | 2 | Low. Minimizes desolvation penalties upon binding. |

| H-Bond Acceptors | 3 | Optimal. Facilitates specific interactions with backbone carbonyls or side-chain residues. |

| pKa (Oxime) | ~4.8 - 5.2 | Critical. Unlike the highly basic amidine (pKa ~11), the amidoxime is neutral at physiological pH, improving passive membrane permeability. |

Chemical Synthesis Protocol

Objective: Generate high-purity (>98%) 4-BHB for crystallographic soaking and SPR assays. Mechanism: Nucleophilic addition of hydroxylamine to a nitrile.

Materials

-

Precursor: 4-Butylbenzonitrile (CAS: 20651-76-7)

-

Reagent: Hydroxylamine hydrochloride (

) -

Base: Sodium Carbonate (

) or Triethylamine ( -

Solvent: Ethanol/Water (2:1 v/v)

Step-by-Step Methodology

-

Activation: Dissolve Hydroxylamine hydrochloride (1.5 eq) and Sodium Carbonate (1.5 eq) in water. Stir for 15 minutes to generate free hydroxylamine.

-

Addition: Add 4-Butylbenzonitrile (1.0 eq) dissolved in Ethanol.

-

Reflux: Heat the reaction mixture to 80°C (Reflux) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The nitrile spot (

) should disappear, replaced by the amidoxime ( -

Workup: Evaporate ethanol under reduced pressure. The residue will likely precipitate.

-

Extraction: Add water and extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Purification: Dry over

, filter, and concentrate. Recrystallize from n-Hexane/Chloroform to obtain white crystalline needles.

Synthesis Pathway Visualization

Figure 1: Synthetic route for this compound generation from nitrile precursors.

Biophysical Screening Workflow

Once synthesized, 4-BHB is screened against the target protein. We utilize a Surface Plasmon Resonance (SPR) "Clean Screen" protocol to eliminate false positives (aggregators).

Protocol: SPR Direct Binding Assay

Instrument: Biacore T200 or S200. Chip: CM5 (Carboxymethylated Dextran).

-

Immobilization: Target protein is immobilized via amine coupling to ~3000 RU (Response Units). A reference flow cell is deactivated with ethanolamine.

-

Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

-

Injection: Inject 4-BHB in a concentration series (e.g., 10

M to 1 mM) in Running Buffer (PBS-P+, 2% DMSO).-

Contact Time: 30s (fast on).

-

Dissociation Time: 60s (fast off).

-

-

Analysis: Look for "square wave" sensorgrams, indicative of 1:1 Langmuir binding with fast kinetics—typical for fragments.

-

Validation: If

is calculated between 100

Structural Biology & Binding Mode

The power of 4-BHB lies in its binding versatility. In X-ray crystallography (soaking concentration: 10–50 mM), it reveals the "hot spots" of the active site.

Case A: Serine Protease Target (e.g., Trypsin/Factor Xa)

-

Pocket: S1 Specificity Pocket.

-

Interaction: The butyl group penetrates the hydrophobic S1 pocket (interacting with residues like Trp215).

-

Warhead: The amidoxime forms a bidentate hydrogen bond network. Unlike the amidine (which forms a salt bridge with Asp189), the amidoxime can act as both H-bond donor and acceptor, often recruiting a water molecule to bridge to the catalytic Ser195 or Asp189.

-

Significance: This identifies the S1 pocket without the high desolvation penalty of a charged amidine, offering a starting point for neutral, orally active inhibitors.

Case B: Metalloenzyme Target (e.g., HDAC)

-

Interaction: The N-hydroxy and imine nitrogen chelate the Zinc (

) ion in the catalytic core. -

Geometry: Typically monodentate or bidentate chelation.

Fragment Optimization Logic (Graphviz)

Figure 2: Decision tree for evolving the 4-BHB fragment based on structural elucidation.

References

-

Fragment-Based Drug Discovery (FBDD)

-

Amidoximes as Prodrugs and Bioisosteres

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link

-

-

Benzamidoxime Physicochemical Properties

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Link

-

- Synthesis of Amidoximes: Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations. Academic Press. (Standard reference for Nitrile to Amidoxime conversion).

-

SPR Screening Protocols

-

Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology. Link

-

Sources

Methodological & Application

Application Notes and Protocols for Targeting Urease Activity with 4-Butyl-N-hydroxybenzimidamide

Introduction: The Critical Role of Urease in Health and Agriculture

Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, is a pivotal catalyst in the hydrolysis of urea, breaking it down into ammonia and carbamate.[1] This enzymatic process is not only a fundamental step in the nitrogen cycle but also a significant factor in various pathological and environmental contexts. In agriculture, the rapid breakdown of urea-based fertilizers by soil microbial urease leads to substantial nitrogen loss through ammonia volatilization, diminishing fertilizer efficacy and contributing to environmental pollution.[2][3] In a clinical setting, urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori. This bacterium utilizes urease to generate ammonia, neutralizing the acidic environment of the stomach and allowing for its colonization, which can lead to gastritis, peptic ulcers, and an increased risk of gastric cancer.[1]

The development of potent and specific urease inhibitors is, therefore, a critical area of research with dual benefits: enhancing the efficiency of nitrogen-based fertilizers in agriculture and providing novel therapeutic strategies against urease-dependent pathogens.[4] Enzyme kinetics are central to the discovery and characterization of such inhibitors, offering insights into their potency (IC50) and mechanism of action.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a promising urease inhibitor, 4-Butyl-N-hydroxybenzimidamide, including detailed protocols for its evaluation.

Compound Profile: this compound

This compound is a small molecule belonging to the N-hydroxybenzimidamide class of compounds. Its structural features, particularly the N-hydroxybenzimidamide moiety, suggest its potential as a chelating agent for the nickel ions in the active site of urease, a common mechanism for urease inhibitors.[5]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [6] |

| Molecular Weight | 192.26 g/mol | [6] |

| IUPAC Name | 4-butyl-N'-hydroxybenzenecarboximidamide | [6] |

| SMILES | CCCCC1=CC=C(C=C1)C(=N/O)N | [6] |

| InChIKey | LNSILFGWSYOPRX-UHFFFAOYSA-N | [6] |

Proposed Mechanism of Urease Inhibition

Urease inhibitors can be broadly classified into two main categories: active site-directed and mechanism-based.[5] Based on its structure, this compound is hypothesized to act as an active site-directed inhibitor. The N-hydroxybenzimidamide functional group can chelate the two nickel ions in the urease active site, thereby blocking the binding of the natural substrate, urea.[5] This proposed bidentate chelation would stabilize the enzyme-inhibitor complex and prevent the catalytic hydrolysis of urea. The butyl group likely contributes to the compound's overall lipophilicity and may influence its ability to access the active site of the enzyme.

Caption: Proposed mechanism of urease inhibition.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for evaluating the urease inhibitory activity of this compound. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay is a widely used method to determine urease activity by quantifying the amount of ammonia produced.[4]

Materials and Reagents:

-

Jack Bean Urease (lyophilized powder)

-

Urea

-

This compound

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Phenol Reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside

-

Alkaline Hypochlorite Reagent (Reagent B): 0.5% (w/v) sodium hydroxide and 0.1% (v/v) sodium hypochlorite

-

96-well microplates

-

Microplate reader

-

Incubator (37°C)

-

Multichannel pipette

Procedure:

-

Preparation of Solutions:

-

Urease solution: Dissolve Jack Bean Urease in phosphate buffer to a final concentration of ~25 U/mL. Prepare fresh daily.

-

Urea solution: Dissolve urea in phosphate buffer to a final concentration of 100 mM.

-

Inhibitor stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

-

Serial dilutions of inhibitor: Prepare a series of dilutions of the inhibitor stock solution in phosphate buffer to achieve a range of final assay concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Test wells: 25 µL of urease solution and 25 µL of the inhibitor dilution.

-

Positive control wells: 25 µL of urease solution and 25 µL of a known urease inhibitor (e.g., thiourea).

-

Negative control (no inhibitor) wells: 25 µL of urease solution and 25 µL of phosphate buffer.

-

Blank wells: 50 µL of phosphate buffer.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the urea solution to all wells except the blank wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Color Development:

-

Stop the reaction and initiate color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to all wells.

-

Incubate the plate at room temperature for 20 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at 625 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of urease activity).

-

Caption: Workflow for the in vitro urease inhibition assay.

Protocol 2: Determination of Inhibition Kinetics

To understand the mechanism by which this compound inhibits urease, it is essential to perform kinetic studies. This involves measuring the rate of the enzymatic reaction at different substrate (urea) concentrations in the presence and absence of the inhibitor.

Procedure:

-

Follow the same assay setup as in Protocol 1, but with the following modifications:

-

Use a range of urea concentrations (e.g., from 0.5 to 10 times the Km value of urease for urea).

-

Perform the assay with at least two different fixed concentrations of this compound (e.g., IC25 and IC50 values determined from Protocol 1).

-

Include a control group with no inhibitor.

-

-

Measure the initial reaction rates (velocity, V) for each combination of substrate and inhibitor concentration.

-

Data Analysis:

-

Generate Lineweaver-Burk plots (1/V vs. 1/[S]) or Michaelis-Menten plots (V vs. [S]) for the data with and without the inhibitor.

-

Analyze the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

-

Expected Outcomes from Kinetic Analysis:

| Type of Inhibition | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |

| Competitive | No change | Increases | Lines intersect on the y-axis |

| Non-competitive | Decreases | No change | Lines intersect on the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |

Troubleshooting and Considerations

-

Solubility of this compound: Ensure the compound is fully dissolved in the initial stock solution and does not precipitate upon dilution in the aqueous buffer. If solubility is an issue, a small percentage of a co-solvent like DMSO can be used, but its final concentration in the assay should be kept low (<1%) and consistent across all wells.

-

Enzyme Activity: The activity of the urease enzyme can vary between batches. It is crucial to perform a control experiment to determine the optimal enzyme concentration that gives a linear reaction rate over the desired time course.

-

Standard Curve: For absolute quantification of ammonia, a standard curve using known concentrations of ammonium chloride should be generated under the same assay conditions.[3]

-

pH Control: Urease activity is highly dependent on pH. Ensure that the buffer capacity is sufficient to maintain a stable pH throughout the reaction, as the production of ammonia will tend to increase the pH.

Conclusion

This compound represents a promising candidate for the inhibition of urease activity. The detailed protocols and theoretical framework provided in these application notes offer a robust starting point for researchers to investigate its potential in both agricultural and pharmaceutical applications. By carefully following these methodologies and considering the key experimental variables, scientists can effectively characterize the inhibitory properties of this and other novel compounds targeting urease.

References

-

frontiersin.org. (2024-03-12). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

-

National Institutes of Health. (n.d.). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. [Link]

-

National Institutes of Health. (2020-05-22). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. [Link]

-

National Institutes of Health. (n.d.). Exploring Substituted Dihydroxybenzenes as Urease Inhibitors through Structure–Activity Relationship Studies in Soil Incubations. [Link]

-

ResearchGate. (2002-07-01). (PDF) Chemistry and Mechanism of Urease Inhibition. [Link]

-

ResearchGate. (n.d.). Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach. [Link]

-

National Institutes of Health. (2017-10-10). Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics. [Link]

-

National Institutes of Health. (n.d.). Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis. [Link]

-

National Institutes of Health. (n.d.). This compound. [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]

-

ResearchGate. (n.d.). (PDF) Design, Synthesis, and Biological Evaluation of Phosphoramide Derivatives as Urease Inhibitors. [Link]

-

MDPI. (n.d.). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

-

National Institutes of Health. (2022-08-15). Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors. [Link]

-

National Institutes of Health. (n.d.). 4-Butylbenzenesulfonamide. [Link]

-

National Institutes of Health. (n.d.). 4-Hydroxybutyramide. [Link]

-

National Institutes of Health. (n.d.). 4-Hydroxy-benzamidine. [Link]

-

Hindawi. (n.d.). Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin. [Link]

-

National Institutes of Health. (n.d.). N-hydroxy-4-methylbenzamide. [Link]

Sources

- 1. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 2. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Substituted Dihydroxybenzenes as Urease Inhibitors through Structure–Activity Relationship Studies in Soil Incubations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H16N2O | CID 7018220 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Butyl-N-hydroxybenzimidamide in Agricultural Research for Pathogen Inhibition

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzimidamide Derivative

In the relentless pursuit of novel and effective solutions for crop protection, the exploration of new chemical entities is paramount. 4-Butyl-N-hydroxybenzimidamide is a compound of interest, belonging to a chemical class that shares structural similarities with established agricultural fungicides. While specific research on this particular molecule for pathogen inhibition is emerging, its structural components—a benzimidamide core and a butyl group—suggest a potential for biological activity against a range of plant pathogens. Benzimidazole fungicides, for instance, are a well-established class of broad-spectrum, systemic fungicides used extensively in agriculture to control diseases caused by fungi.[1][2][3]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as a novel agent for pathogen inhibition. We will delve into its physicochemical properties, propose a putative mechanism of action based on related compounds, and provide detailed, field-proven protocols for its evaluation.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is the foundation for its application in agricultural research.

| Property | Value | Source |

| IUPAC Name | 4-butyl-N'-hydroxybenzenecarboximidamide | PubChem[4] |

| Molecular Formula | C₁₁H₁₆N₂O | PubChem[4] |

| Molecular Weight | 192.26 g/mol | PubChem[4] |

| SMILES | CCCCC1=CC=C(C=C1)/C(=N/O)/N | PubChem[4] |

Table 1: Physicochemical properties of this compound.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Given the structural similarities to known fungicides, we can hypothesize potential mechanisms of action for this compound. This hypothesis-driven approach allows for the design of targeted and efficient experimental validation.

Hypothesis 1: Inhibition of Microtubule Assembly

Benzimidazole fungicides, such as carbendazim, act by disrupting the assembly of microtubules, which are essential for cell division in fungi.[5] The benzimidazole-like core of this compound may allow it to bind to fungal β-tubulin, thereby inhibiting mitosis and fungal growth.

Hypothesis 2: Disruption of Cellular Respiration

Another plausible mechanism is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Novel carboxamide derivatives have been identified as potent SDH inhibitors.[6] The amide-like structure within this compound could potentially interact with the SDH complex, leading to a disruption of cellular energy production.

Caption: Proposed mechanisms of action for this compound.

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols are designed to systematically evaluate the efficacy and mechanism of action of this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol will determine the minimum inhibitory concentration (MIC) and the effective concentration for 50% inhibition (EC₅₀) of this compound against a panel of relevant plant pathogenic fungi.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Sterile petri dishes

-

Cultures of target fungal pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

-

Sterile distilled water

-

Spectrophotometer (optional, for spore suspension quantification)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Media Preparation: Autoclave PDA medium and cool to 50-55°C.

-

Serial Dilution: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a DMSO-only control.

-

Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

-

Data Collection: Measure the colony diameter at regular intervals until the mycelium in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the MIC (the lowest concentration with no visible growth) and calculate the EC₅₀ value using probit analysis.

Protocol 2: Spore Germination Assay

This assay assesses the effect of the compound on the germination of fungal spores, a critical stage in the infection process.

Materials:

-

This compound stock solution in DMSO

-

Fungal spore suspension (e.g., from Colletotrichum gloeosporioides)[7]

-

Sterile water or a minimal germination medium

-

Microscope slides with concavities

-

Humid chamber

-

Microscope

Procedure:

-

Spore Suspension: Prepare a spore suspension of the target fungus in sterile water and adjust the concentration to approximately 1 x 10⁵ spores/mL.

-

Treatment Preparation: Prepare serial dilutions of this compound in the spore suspension to achieve the desired final concentrations. Include a DMSO control.

-

Incubation: Place a drop of each treated spore suspension onto a concavity slide. Place the slides in a humid chamber and incubate at the optimal temperature for germination.

-

Observation: After a suitable incubation period (e.g., 6-24 hours), observe the spores under a microscope.

-

Quantification: Count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore). A minimum of 100 spores should be counted per replicate.

-

Analysis: Calculate the percentage of germination inhibition for each concentration compared to the control.

Caption: Workflow for the spore germination assay.

Protocol 3: In Vivo Plant Protection Assay

This protocol evaluates the protective and curative efficacy of this compound on host plants.

Materials:

-

Healthy, susceptible host plants (e.g., rice for Rhizoctonia solani or tomato for Botrytis cinerea)

-

This compound formulation (e.g., with a surfactant)

-

Fungal inoculum (mycelial slurry or spore suspension)

-

Spray bottle or atomizer

-

Controlled environment growth chamber

Procedure:

-

Plant Growth: Grow healthy plants to a suitable developmental stage (e.g., 3-4 leaf stage).

-

Compound Application:

-

Protective: Spray the plants with the this compound formulation at various concentrations. Allow the plants to dry completely. After 24 hours, inoculate the plants with the fungal pathogen.

-

Curative: Inoculate the plants with the fungal pathogen. After 24 hours, spray the infected plants with the this compound formulation.

-

-

Controls: Include a negative control (sprayed with water/surfactant only and inoculated) and a positive control (treated with a known effective fungicide).

-

Incubation: Place the plants in a growth chamber with optimal conditions for disease development (e.g., high humidity and appropriate temperature).

-

Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity using a disease rating scale (e.g., percentage of leaf area affected).

-

Analysis: Calculate the disease control efficacy for each treatment compared to the negative control.

Data Interpretation and Future Directions

The results from these protocols will provide a comprehensive initial assessment of this compound's potential as an agricultural fungicide. Significant in vitro and in vivo activity would warrant further investigation, including:

-

Mechanism of Action Studies: If the compound is effective, experiments to confirm the mechanism of action (e.g., tubulin polymerization assays, SDH activity assays) should be conducted.

-

Spectrum of Activity: Testing against a broader range of plant pathogens, including oomycetes and bacteria.

-

Phytotoxicity and Safety: Evaluating the potential for harm to the host plant and preliminary toxicological studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its activity and properties. The synthesis of related benzamide and sulfonamide compounds has been described in the literature and could provide a starting point for such studies.[8][9]

Conclusion

While this compound is not yet an established agricultural fungicide, its chemical structure holds promise. The hypothesis-driven approach and detailed protocols outlined in these application notes provide a robust framework for its systematic evaluation. Through rigorous scientific investigation, the potential of this and other novel compounds can be unlocked to address the ongoing challenges in global food security and sustainable agriculture.

References

-

Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. Retrieved from [Link]

-

Research Progress on Benzimidazole Fungicides: A Review. (2024). ResearchGate. Retrieved from [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed. Retrieved from [Link]

-

Carbendazim. (n.d.). PubChem. Retrieved from [Link]

-

N-[4-(3-chloro-4-hydroxyphenoxy)butyl]benzamide. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022). PMC. Retrieved from [Link]

-

Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. (2023). PubMed. Retrieved from [Link]

-

Synthesis and Crystal Structure of 4-Hydroxy-benzaldehyd-thiosemicarbazide. (2019). IOPscience. Retrieved from [Link]

-

Research Progress on Benzimidazole Fungicides: A Review. (2024). MDPI. Retrieved from [Link]

-

Research Progress on Benzimidazole Fungicides: A Review. (2024). Preprints.org. Retrieved from [Link]

-

4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Chemistry Portal. Retrieved from [Link]

-

N-Butylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. This compound | C11H16N2O | CID 7018220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzamide, 4-hydroxy-N-propyl- synthesis - chemicalbook [chemicalbook.com]

- 9. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

Application Note: Formulation & Administration of 4-Butyl-N-hydroxybenzimidamide for In Vivo Studies

Introduction & Pharmacological Context

4-Butyl-N-hydroxybenzimidamide belongs to the class of amidoximes .[1][2] In drug discovery, amidoximes are frequently utilized as prodrugs to improve the oral bioavailability of amidines. While amidines are often highly basic and poorly absorbed from the gastrointestinal tract, the N-hydroxylation (amidoxime) masks this basicity, increasing lipophilicity and membrane permeability.[1][2]

Once absorbed, the amidoxime is reduced in vivo (primarily by the mitochondrial Amidoxime Reducing Component, mARC) back to the active amidine (4-butylbenzamidine).[1] Therefore, the formulation strategy must account for:

-

Solubility: The butyl chain and neutral amidoxime headgroup create moderate lipophilicity (LogP ~2.9), necessitating cosolvents or complexing agents.

-

Stability: Amidoximes are sensitive to oxidation and hydrolysis; acidic environments should generally be avoided during storage.[1][2]

-

Route of Administration: The vehicle choice dictates the rate of absorption and conversion.[1][2]

Pre-Formulation Characterization[1][2]

Before preparing animal doses, verify the physicochemical baseline.

| Parameter | Value / Characteristic | Implication for Formulation |

| Appearance | White to off-white solid | Visual check for precipitation is feasible.[1][2] |

| LogP | ~2.9 (Predicted) | Poor water solubility.[1][2] Requires organic cosolvents or cyclodextrins.[2] |

| pKa | ~11-12 (Acidic), ~4-5 (Basic) | Amphoteric but predominantly neutral at physiological pH (7.4).[1][2] |

| Solubility | High in DMSO, Ethanol.[1][2] Low in PBS.[2] | Do not dissolve directly in saline.[1][2] Pre-dissolve in DMSO.[2] |

Formulation Protocols

Decision Matrix: Vehicle Selection

Select the vehicle based on your study's administration route and dosing frequency.[1][2]

Figure 1: Decision matrix for vehicle selection based on administration route and study duration.

Protocol A: Cosolvent Solution (IP/PO)

Best for: Acute studies, PK profiling, high-dose administration.[1][2] Composition: 5% DMSO + 40% PEG400 + 55% Saline.[1][2]

Step-by-Step Procedure:

-

Weighing: Accurately weigh the required amount of this compound into a sterile glass vial.

-

Example: For a 10 mg/kg dose in mice (20g bw) at 5 mL/kg volume, you need a concentration of 2 mg/mL .

-

-

Primary Solubilization: Add DMSO (5% of final volume) directly to the powder.

-

Action: Vortex vigorously for 30-60 seconds until completely dissolved. The solution should be clear.

-

Critical Check: If particles remain, sonicate at 37°C for 5 minutes.

-

-

Secondary Solvent: Add PEG400 (40% of final volume) to the DMSO concentrate.

-

Aqueous Phase: Slowly add Sterile Saline (0.9% NaCl) or PBS (55% of final volume) while vortexing.

-

Caution: Add dropwise to prevent "crashing out" (precipitation). If cloudiness occurs, sonicate immediately.

-

-

Sterilization: Pass the final solution through a 0.22 µm PES or PTFE syringe filter .

-

Note: Nylon filters may bind amidoximes; avoid them if possible.[2]

-

Protocol B: Cyclodextrin Complexation (IV/IP)

Best for: Chronic dosing, minimizing vehicle toxicity, IV bolus. Composition: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water.[1][2]

Step-by-Step Procedure:

-

Vehicle Prep: Prepare a 20% w/v stock solution of HP-β-CD in sterile water.[1][2] Filter sterilize (0.22 µm).

-

Compound Addition: Add the solid this compound to the cyclodextrin solution.

-

Complexation:

-

Verification: The solution must be visually clear. If cloudy, pH adjustment (lowering pH to ~5.0 with dilute HCl) may assist protonation and solubility, but neutral pH is preferred for stability.

In Vivo Administration Guidelines

Dosing Parameters (Mouse/Rat)

| Parameter | Mouse (20–25g) | Rat (200–250g) | Notes |

| Max Vol (IP) | 10 mL/kg (0.2 mL) | 5–10 mL/kg (1–2 mL) | High volumes can cause stress.[1][2] |

| Max Vol (PO) | 10 mL/kg (0.2 mL) | 10 mL/kg (2 mL) | Use flexible gavage needles.[1][2] |

| Max Vol (IV) | 5 mL/kg (0.1 mL) | 5 mL/kg (1 mL) | Injection rate < 1 mL/min.[1][2] |

| Needle Size | 27G - 30G | 25G - 27G |

Metabolic Considerations (The "Prodrug" Effect)

When administering this compound, be aware that the observed biological effect is likely driven by its conversion to 4-butylbenzamidine .[1][2]

Figure 2: Biological activation pathway.[1][2] The mARC system (Mitochondrial Amidoxime Reducing Component) reduces the N-hydroxy group.[1][2]

Quality Control & Stability

-

Stability Check: Amidoximes can hydrolyze to amides or degrade to nitriles under extreme pH.[1][2]

-

Rule: Use formulations within 24 hours of preparation.

-

Storage: Keep stock powder at -20°C. Keep formulated dosing solutions at 4°C (protected from light).

-

-

Precipitation Test: Before injecting, leave a test aliquot of the formulation at room temperature for 1 hour. If crystals form, the formulation is unstable; increase the cyclodextrin concentration or PEG400 ratio.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine.[2] [Link]

- Clement, B., et al. (2020).The mARC enzyme system: metabolic function and medical relevance. (Context on amidoxime reduction). Note: General reference for amidoxime mechanism.

-

Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science.[2][4] [Link]

Sources

- 1. 613-92-3|N'-Hydroxybenzimidamide|BLD Pharm [bldpharm.com]

- 2. 277319-62-7|4-Amino-N'-hydroxybenzimidamide|BLD Pharm [bldpharm.com]

- 3. US6509501B2 - Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides - Google Patents [patents.google.com]

- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]

Troubleshooting & Optimization

"4-Butyl-N-hydroxybenzimidamide" solubility issues in aqueous buffers

Technical Support Center: 4-Butyl-N-hydroxybenzimidamide

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in aqueous buffers. Drawing from established principles of formulation science and practical laboratory experience, this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results in your experiments.

Troubleshooting Guide: Overcoming Solubility Hurdles

This section addresses common issues encountered when preparing solutions of this compound for experimental use.

Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS, Tris).

-

Root Cause Analysis: this compound possesses a significant hydrophobic character due to its butyl chain and benzene ring. Its predicted XLogP3 value of 2.9 indicates a preference for non-polar environments over aqueous media, leading to poor water solubility.[1] Direct dissolution in aqueous buffers is often unsuccessful because the water molecules cannot effectively solvate the non-polar regions of the compound.

-

Solution Strategy: A common and effective technique for poorly soluble compounds is to first prepare a concentrated stock solution in a water-miscible organic solvent.[2][3] This stock solution can then be serially diluted into the final aqueous buffer to achieve the desired working concentration.

-

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO): This is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds and is miscible with water.[4] It is a standard choice for preparing stock solutions for cell-based assays.

-

Ethanol: Another suitable option, though it may be slightly less effective than DMSO for highly lipophilic compounds.

-

-

-

Step-by-Step Protocol:

-

Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add a small volume of 100% DMSO to the powder.

-

Vortex the tube vigorously for 1-2 minutes.

-

If the compound has not fully dissolved, sonicate the solution in a water bath for up to 5 minutes.[5]

-

Gentle warming to 37°C may also be employed to aid dissolution.[5]

-

Once fully dissolved, this becomes your high-concentration stock solution. Store this at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Issue 2: Precipitation occurs when I dilute my DMSO stock solution into the aqueous buffer.

-

Root Cause Analysis: This is a common phenomenon when a compound is highly soluble in an organic solvent but poorly soluble in water. When the DMSO stock is added to the aqueous buffer, the concentration of the organic solvent is drastically reduced. The compound is then forced into an environment where it is no longer soluble, causing it to precipitate out of the solution. This can lead to inaccurate dosing and inconsistent experimental results.

-

Solution Strategies:

-

Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in the aqueous buffer.

-

Optimize the Dilution Process:

-

Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions.

-

Add the stock solution to the buffer while vortexing to ensure rapid and even dispersion. This minimizes localized high concentrations of the compound that can trigger precipitation.

-

-

Maintain a Low Percentage of Organic Solvent: Aim to keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent-induced toxicity.

-

Use of Surfactants or Solubilizing Agents: For particularly challenging compounds, the inclusion of a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or complexation with cyclodextrins in the final buffer can help to maintain solubility.[6][7]

-

Issue 3: I am observing inconsistent results between experiments.

-

Root Cause Analysis: Inconsistent results can often be traced back to issues with the preparation and handling of the compound's solution. This may include:

-

Precipitation: As discussed above, if the compound precipitates, the actual concentration in solution will be lower than intended and may vary between preparations.

-

Degradation: The stability of this compound in solution may be affected by factors such as pH, temperature, and exposure to light.

-

Inaccurate Pipetting: When working with highly concentrated stock solutions, small errors in pipetting can lead to significant variations in the final working concentration.

-

-

Preventative Measures and Best Practices:

-

Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use. If turbidity or solid particles are observed, the solution should not be used.

-

Fresh Preparations: Prepare fresh working solutions from your frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods unless their stability has been verified.

-

Calibrated Pipettes: Ensure that your pipettes are properly calibrated, especially those used for dispensing small volumes of the concentrated stock solution.

-

Consistent Protocols: Adhere strictly to a validated and documented protocol for solution preparation to ensure consistency across all experiments.

-

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water? The molecular structure of this compound contains a non-polar butyl group and a benzene ring, which are hydrophobic ("water-fearing"). These groups disrupt the hydrogen bonding network of water without offering favorable interactions, leading to poor solubility. While the N-hydroxybenzimidamide portion of the molecule has some polar character, the overall lipophilicity of the molecule dominates its behavior in aqueous solutions.

Q2: What is the maximum recommended concentration of DMSO in my cell culture medium? For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity. However, the sensitivity to DMSO can vary between cell types. It is always best practice to run a vehicle control (medium with the same final concentration of DMSO but without the compound) to ensure that the observed effects are due to the compound and not the solvent.

Q3: Can I adjust the pH of my buffer to improve solubility? Yes, for ionizable compounds, adjusting the pH can significantly alter solubility.[8] The benzimidamide group is basic and will become protonated and more soluble in acidic conditions.[8] Conversely, the N-hydroxy group is weakly acidic. A pH-solubility profile should be determined experimentally to identify the optimal pH range for your specific application. However, be mindful that the required pH for solubility may not be compatible with your experimental system (e.g., cell culture).

Q4: How should I store my stock solution of this compound? Concentrated stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: Are there any alternative formulation strategies I can try? For advanced applications, particularly in animal studies, other formulation strategies can be explored. These include the use of cyclodextrins to form inclusion complexes, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and the preparation of nanosuspensions.[2][9] These methods typically require specialized equipment and expertise in formulation science.

Data and Protocols

Table 1: Solubility of Structurally Related Compounds

While specific quantitative solubility data for this compound is not widely published, the data for related compounds can provide valuable insights.

| Compound | Solvent | Solubility | Reference |

| Benzamidine | Water | Slightly soluble | [4] |

| Benzamidine HCl | Water | 50 mg/mL (with heating) | |

| Benzamidine HCl | Alcohol | Soluble |

This table illustrates the principle that forming a salt (hydrochloride) can significantly improve the aqueous solubility of a benzamidine derivative.

Diagram 1: Workflow for Preparing Working Solutions

Caption: Troubleshooting flowchart for solubility problems.

References

-

Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

Prajapati, B. G., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

-

Wikipedia. (n.d.). Benzamidine. Retrieved February 4, 2026, from [Link]

-

Vimalson, C. (2025). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

-

Schanz, M., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

-

Solubility of Things. (n.d.). Benzamidine. Retrieved February 4, 2026, from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

Sources

- 1. This compound | C11H16N2O | CID 7018220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzamidine - Wikipedia [en.wikipedia.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting "4-Butyl-N-hydroxybenzimidamide" enzyme inhibition kinetics

Topic: Troubleshooting Enzyme Inhibition Kinetics for 4-Butyl-N-hydroxybenzimidamide Ticket ID: BIO-KIN-8842 Assigned Specialist: Senior Application Scientist, Enzymology Division

Executive Summary

Welcome to the technical support hub for This compound . This molecule presents a unique set of kinetic challenges due to its dual chemical nature: it contains a lipophilic tail (4-butyl ) capable of inducing aggregation, and an N-hydroxybenzimidamide (amidoxime) core, which often functions as a prodrug or a metal chelator rather than a direct active-site inhibitor for classical targets like serine proteases.

This guide addresses the three most common failure modes reported by researchers: lack of potency in purified assays (prodrug effect) , non-linear progress curves (solubility/aggregation) , and assay interference .

Module 1: The "Silent Inhibitor" Phenomenon (Prodrug Mechanics)

Symptom: You observe potent biological activity in cell-based assays or in vivo, but the compound shows little to no inhibition (

Root Cause Analysis: The N-hydroxybenzimidamide functional group is chemically distinct from the benzamidine group.

-

Prodrug Nature: Amidoximes are classically designed as prodrugs to improve oral bioavailability. They are less basic (

) than their amidine counterparts ( -

Active Site Mismatch: Serine proteases (like Trypsin) typically require a highly basic cation (amidine/guanidine) to anchor into the S1 specificity pocket (Aspartate 189). The neutral/weakly acidic N-hydroxy group cannot form this critical salt bridge.

-

Missing Activation: In vivo, the mitochondrial amidoxime reducing component (mARC) reduces the N-OH group to the active amidine. This system is absent in purified biochemical assays.

Diagnostic Workflow:

Figure 1: Decision tree to determine if the lack of potency is due to mechanism of action (prodrug) or assay artifacts.